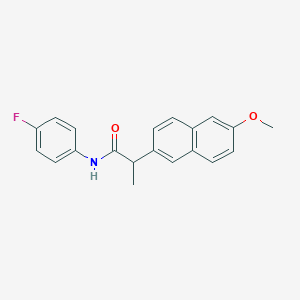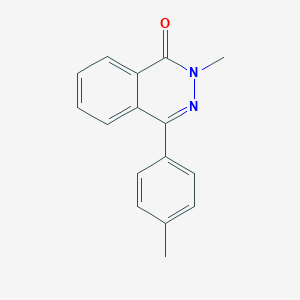
3-(2-ヒドロキシ-5-メチルフェニル)ピラゾール
説明
3-(2-Hydroxy-5-methylphenyl)pyrazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, often involves the reaction of hydrazine with chalcones . Another method involves the condensation of acetylacetone and hydrazine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be influenced by the nature of their substituent groups . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .
Chemical Reactions Analysis
Pyrazole derivatives, including 3-(2-Hydroxy-5-methylphenyl)pyrazole, can undergo various chemical reactions. For instance, they can react with terminal alkynes to form more complex structures . They can also undergo oxidation to form pyrazolines .
Physical And Chemical Properties Analysis
3-(2-Hydroxy-5-methylphenyl)pyrazole is a colorless crystalline solid with a melting point of 102-108°C . It should be stored at 0-8°C .
科学的研究の応用
医薬品化学
3-(2-ヒドロキシ-5-メチルフェニル)ピラゾール: は、医薬品化学において注目すべき化合物であり、そのピラゾールコアは医薬品によく見られるモチーフです。 ピラゾールは治療の可能性で知られており、抗炎症剤や抗がん剤などの化合物に組み込まれています . ヒドロキシメチルフェニル基は、化合物が生物学的標的に結合する能力に影響を与え、医薬品としての用途を強化する可能性があります。
創薬
創薬において、3-(2-ヒドロキシ-5-メチルフェニル)ピラゾールは、新薬開発のための足場として役立つ可能性があります。 その構造により、さまざまな置換が可能であり、有意な生物活性を持つ新規化合物の発見につながる可能性があります . 化合物がさまざまな酵素や受容体に結合する能力を調べ、さまざまな疾患の治療に役立てることができます。
農薬化学
ピラゾール環は、農薬化学においても除草剤や殺虫剤の合成に使用されています。3-(2-ヒドロキシ-5-メチルフェニル)ピラゾールは、作物を害虫や病気から保護する新規農薬を開発するための前駆体となる可能性があります .
配位化学
配位化学において、3-(2-ヒドロキシ-5-メチルフェニル)ピラゾールは、金属と配位錯体を形成する配位子として作用することができます。 これらの錯体は、その触媒特性について研究したり、金属有機構造体(MOF)の合成に使用したりできます .
有機金属化学
この化合物は、有機金属錯体を形成する能力において、有機金属化学で可能性を秘めています。 このような錯体は、触媒や新規材料の開発において不可欠です .
合成戦略
3-(2-ヒドロキシ-5-メチルフェニル)ピラゾールの誘導体を合成するために、さまざまな合成戦略を採用できます。これにより、さまざまな生物活性を持つ化合物を作成できます。 この目的のために、多成分反応、環化付加、グリーン合成などの手法が検討されています .
生物活性
3-(2-ヒドロキシ-5-メチルフェニル)ピラゾールとその誘導体の生物活性は、活発な研究分野です。 研究では、ピラゾール誘導体は、抗菌作用や抗マラリア作用など、さまざまな生物活性を示すことが示されています
将来の方向性
作用機序
Target of Action
The primary targets of 3-(2-Hydroxy-5-methylphenyl)pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
3-(2-Hydroxy-5-methylphenyl)pyrazole interacts with its targets through a process known as molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound is a colorless crystalline solid with a molecular weight of 174.2 , which may influence its pharmacokinetic properties.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it displays superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 3-(2-Hydroxy-5-methylphenyl)pyrazole can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.
特性
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTULBCYDISHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425657 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57148-86-4 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57148-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-(2-Hydroxy-5-methylphenyl)pyrazole in forming metal complexes?
A1: 3-(2-Hydroxy-5-methylphenyl)pyrazole (H2Meppz) acts as a chelating ligand in the formation of high-nuclearity copper cage compounds. [] The molecule possesses two potential donor atoms: the nitrogen atom in the pyrazole ring and the oxygen atom of the hydroxyl group on the phenyl ring. This allows H2Meppz to bridge multiple copper ions, leading to the formation of intricate cage-like structures. [] For example, it forms a saddlelike cyclic Cu16 aggregate with a unique molecular skeleton. []
Q2: How does the structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole influence its crystal packing?
A2: In the crystal structure of a derivative, 1-(2,4-dinitrophenyl)-3-(2-hydroxy-5-methylphenyl)pyrazole-4-carboxaldehyde, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom. [] This interaction influences the molecule's conformation. Additionally, intermolecular hydrogen bonding involving the carbonyl group and a neighboring molecule's hydrogen atom contributes to the overall crystal packing stability. [] These interactions highlight the role of hydrogen bonding in determining the solid-state arrangement of compounds containing the 3-(2-hydroxy-5-methylphenyl)pyrazole moiety.
Q3: What are the magnetic properties of copper complexes incorporating 3-(2-Hydroxy-5-methylphenyl)pyrazole?
A3: The copper complex formed with H2Meppz, specifically the saddlelike cyclic Cu16 aggregate, exhibits overall antiferromagnetic interactions. [] This means the magnetic moments of the copper ions tend to align in opposite directions, leading to a decrease in the overall magnetic moment of the complex. Quantum Monte Carlo simulations suggest that all magnetic couplings between adjacent copper ions in this structure are antiferromagnetic. [] This information is valuable for understanding the electronic structure and potential applications of such complexes in areas like magnetochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)
![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)


![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)
![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)
![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)
